molecular formula C19H19Cl2N3O3 B10904944 N-(3,4-dichlorophenyl)-4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(3,4-dichlorophenyl)-4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B10904944
M. Wt: 408.3 g/mol
InChI Key: UPAVJRUOLVSAJY-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE: is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, an ethoxyphenyl group, and a hydrazino group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with the dichlorophenyl group: The hydrazone intermediate is then reacted with 3,4-dichlorophenylacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
  • N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE

Uniqueness

The uniqueness of N~1~-(3,4-DICHLOROPHENYL)-4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE lies in its specific structural features, such as the presence of the ethoxy group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-3-13(4-7-15)12-22-24-19(26)10-9-18(25)23-14-5-8-16(20)17(21)11-14/h3-8,11-12H,2,9-10H2,1H3,(H,23,25)(H,24,26)/b22-12+

InChI Key

UPAVJRUOLVSAJY-WSDLNYQXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.